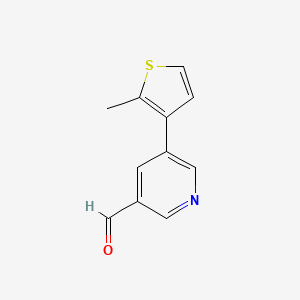![molecular formula C38H47N2O2P B13170778 (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl bis[(R)-(benzylamino)(phenyl)methyl]phosphinate](/img/structure/B13170778.png)
(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl bis[(R)-(benzylamino)(phenyl)methyl]phosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl bis[®-(benzylamino)(phenyl)methyl]phosphinate is a complex organic compound with potential applications in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl bis[®-(benzylamino)(phenyl)methyl]phosphinate typically involves multiple steps, including the formation of the cyclohexyl ring, introduction of the isopropyl and methyl groups, and the attachment of the phosphinate moiety. Common reagents used in these reactions include organophosphorus compounds, amines, and various catalysts to facilitate the formation of the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl bis[®-(benzylamino)(phenyl)methyl]phosphinate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: Reduction reactions can remove oxygen or introduce hydrogen, potentially modifying the compound’s structure and activity.
Substitution: Substitution reactions can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl bis[®-(benzylamino)(phenyl)methyl]phosphinate can be used as a building block for the synthesis of more complex molecules. Its unique stereochemistry and functional groups make it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be used in the study of enzyme mechanisms and protein-ligand interactions. Its ability to interact with biological molecules can provide insights into the structure and function of various biomolecules.
Medicine
In medicine, (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl bis[®-(benzylamino)(phenyl)methyl]phosphinate could be explored for its potential therapeutic properties. Its interactions with biological targets may lead to the development of new drugs or treatments for various diseases.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its unique structure and reactivity make it a candidate for applications in materials science and engineering.
Mécanisme D'action
The mechanism of action of (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl bis[®-(benzylamino)(phenyl)methyl]phosphinate involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The compound’s stereochemistry and functional groups play a crucial role in determining its binding affinity and specificity for these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl bis[®-(benzylamino)(phenyl)methyl]phosphinate include other phosphinate derivatives and cyclohexyl-based compounds. Examples include:
- (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl bis[®-(methylamino)(phenyl)methyl]phosphinate
- (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl bis[®-(ethylamino)(phenyl)methyl]phosphinate
Uniqueness
What sets (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl bis[®-(benzylamino)(phenyl)methyl]phosphinate apart from similar compounds is its specific stereochemistry and the presence of the benzylamino group
Conclusion
(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl bis[®-(benzylamino)(phenyl)methyl]phosphinate is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for scientific research and industrial applications. Further studies on its synthesis, reactions, and mechanisms of action will continue to uncover new uses and benefits of this intriguing compound.
Propriétés
Formule moléculaire |
C38H47N2O2P |
|---|---|
Poids moléculaire |
594.8 g/mol |
Nom IUPAC |
(1R)-N-benzyl-1-[[(R)-(benzylamino)-phenylmethyl]-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyphosphoryl]-1-phenylmethanamine |
InChI |
InChI=1S/C38H47N2O2P/c1-29(2)35-25-24-30(3)26-36(35)42-43(41,37(33-20-12-6-13-21-33)39-27-31-16-8-4-9-17-31)38(34-22-14-7-15-23-34)40-28-32-18-10-5-11-19-32/h4-23,29-30,35-40H,24-28H2,1-3H3/t30-,35+,36-,37-,38-/m1/s1 |
Clé InChI |
RAPFOZGIGRNWEG-ZKMWXLEHSA-N |
SMILES isomérique |
C[C@@H]1CC[C@H]([C@@H](C1)OP(=O)([C@H](C2=CC=CC=C2)NCC3=CC=CC=C3)[C@H](C4=CC=CC=C4)NCC5=CC=CC=C5)C(C)C |
SMILES canonique |
CC1CCC(C(C1)OP(=O)(C(C2=CC=CC=C2)NCC3=CC=CC=C3)C(C4=CC=CC=C4)NCC5=CC=CC=C5)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




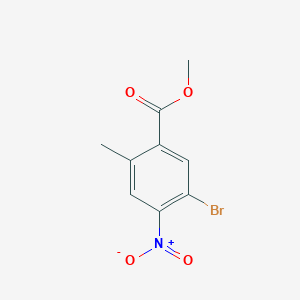
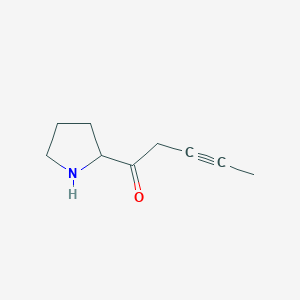
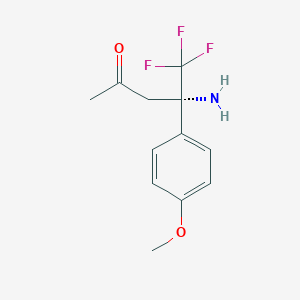
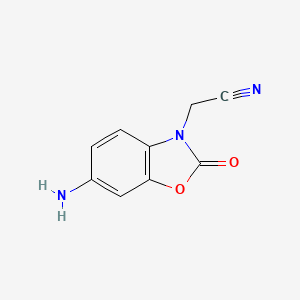

![Methyl 2-(propan-2-YL)-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13170749.png)
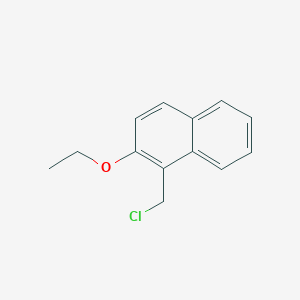

![4-{[1-(Bromomethyl)cyclopropyl]methyl}-2-chlorothiophene](/img/structure/B13170769.png)
![2-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzonitrile](/img/structure/B13170772.png)
![10-Amino-6-thia-1,8-diazatricyclo[7.4.0.0(3),]trideca-3(7),4,8-trien-2-one](/img/structure/B13170781.png)
